7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 1,8-naphthyridines, has been discussed in various studies . These methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Scientific Research Applications
- Background : 7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one hydrochloride belongs to the class of 2-arylaminoquinoxalines. Researchers synthesized it by condensing 2-chloroquinoxaline with appropriate Mannich bases in the presence of HCl .
- Application : The compound was evaluated for antimalarial activity against the rodent malaria parasite Plasmodium yoelii. Three specific derivatives (2b, 2f, and 2g) showed moderate antimalarial effects .
Antimalarial Activity
Safety and Hazards
The safety information for a related compound, 4-hydroxy-7-methyl-1,8-Naphthyridin-2(1H)-one, indicates that it should be stored in a refrigerator, and it has a purity of 95%. The safety pictograms indicate a GHS07 signal word warning. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P261 .
properties
IUPAC Name |
7-[(4-hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.ClH/c19-13-6-4-11(5-7-13)16-9-12-3-1-10-2-8-14(20)18-15(10)17-12;/h1-8,16,19H,9H2,(H,17,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTLYMNKSWTEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=O)N2)CNC3=CC=C(C=C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride |
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